Target Profile Divergence: 2-Methyl (Target) vs. 2-(3-Nitrostyryl) (QNZ 46) Determines NMDA Receptor Activity
The target compound's 2-methyl group eliminates the structural determinant required for GluN2C/D NMDA receptor antagonism. QNZ 46 (CAS 1237744-13-6), which bears a 2-[(E)-2-(3-nitrophenyl)ethenyl] substituent, acts as a selective, noncompetitive NMDA receptor antagonist with IC₅₀ = 3 μM for GluN2D and IC₅₀ = 6 μM for GluN2C, while showing IC₅₀ > 300 μM for GluN2A, GluN2B, and GluR1 [1]. The Mosley et al. (2010) SAR study demonstrated that the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone is essential for this antagonist activity; replacement of the styryl group with a methyl group abolishes NMDA receptor interaction, redirecting the compound toward the antibacterial quinazolinone profile characterized by Gatadi et al. [2]. This fundamental target-switching effect means that for neuroscience applications, QNZ 46 is the appropriate tool compound, while for antibacterial studies, the 2-methyl derivative is the relevant scaffold.
| Evidence Dimension | GluN2D NMDA receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not active (2-methyl group lacks styryl pharmacophore required for NMDA receptor binding) |
| Comparator Or Baseline | QNZ 46 (CAS 1237744-13-6, 2-styryl analog): IC₅₀ = 3 μM (GluN2D), 6 μM (GluN2C), >300 μM (GluN2A/B, GluR1) |
| Quantified Difference | Qualitative target-switch: 2-styryl → NMDA antagonist; 2-methyl → antibacterial (no direct NMDA activity expected) |
| Conditions | Recombinant NMDA receptor electrophysiology (two-electrode voltage clamp in Xenopus oocytes) as reported by Mosley et al. (2010) [1] |
Why This Matters
For researchers procuring quinazolinone tool compounds, selecting the 2-methyl derivative (CAS 1237744-75-0) vs. the 2-styryl derivative (QNZ 46) determines whether the compound will have antibacterial vs. NMDA receptor pharmacology, a binary target-specification decision.
- [1] Mosley CA, Acker TM, Hansen KB, Mullasseril P, Andersen KT, Le P, et al. Quinazolin-4-one derivatives: A novel class of noncompetitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists. J Med Chem. 2010;53(15):5476-5490. IC₅₀ data for QNZ 46 and SAR of styryl vs. non-styryl analogs. View Source
- [2] Gatadi S, Gour J, Shukla M, Kaul G, Das S, Dasgupta A, Madhavi YV, Chopra S, Nanduri S. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorg Chem. 2019;83:569-579. MIC = 0.25–0.5 µg/mL against S. aureus for 4-oxoquinazolin-3(4H)-yl)benzoic acid series. View Source
